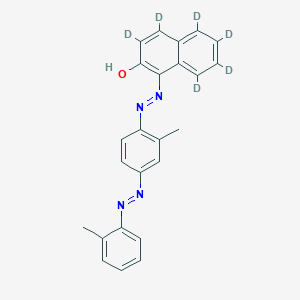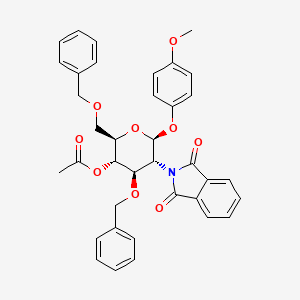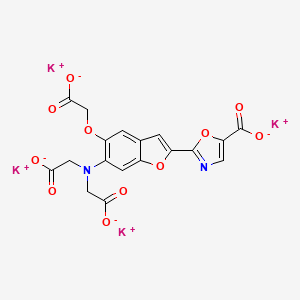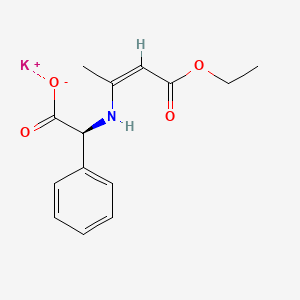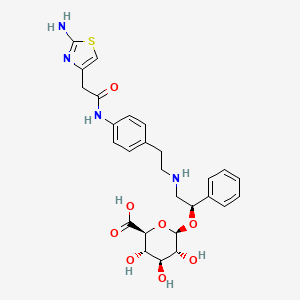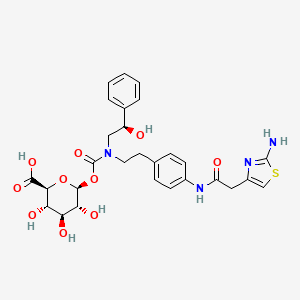
(R)-(-)-Bromo Dragonfly-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-(-)-Bromo Dragonfly-d6 Hydrochloride (BDH) is a small molecule compound that has been the subject of much research in recent years. It has been studied for its potential applications in a variety of areas, including its ability to modulate biological activities, its ability to act as a catalyst in chemical reactions, and its potential to act as a therapeutic agent.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (R)-(-)-Bromo Dragonfly-d6 Hydrochloride involves the conversion of a starting material to an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the formation of a brominated intermediate, followed by a reduction and a final hydrochloride salt formation.
Starting Materials
3,4-methylenedioxyphenyl-2-propanone, hydrobromic acid, sodium borohydride, deuterium oxide, hydrochloric acid
Reaction
Step 1: Bromination of 3,4-methylenedioxyphenyl-2-propanone with hydrobromic acid in the presence of a catalyst to yield (R)-(-)-1-bromo-3,4-methylenedioxyphenyl-2-propanone, Step 2: Reduction of (R)-(-)-1-bromo-3,4-methylenedioxyphenyl-2-propanone with sodium borohydride in deuterium oxide to yield (R)-(-)-1-bromo-3,4-methylenedioxyphenyl-2-propanol-d6, Step 3: Formation of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride by reacting (R)-(-)-1-bromo-3,4-methylenedioxyphenyl-2-propanol-d6 with hydrochloric acid
Scientific Research Applications
(R)-(-)-Bromo Dragonfly-d6 Hydrochloride has been studied for a variety of scientific research applications. It has been used in studies to investigate its potential as an anti-inflammatory agent, as well as its potential to act as a catalyst in chemical reactions. Additionally, (R)-(-)-Bromo Dragonfly-d6 Hydrochloride has been studied for its potential to modulate biological activities, such as those involved in drug metabolism, cell signaling, and gene expression.
Mechanism Of Action
The mechanism of action of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride is still being studied. However, it is known that (R)-(-)-Bromo Dragonfly-d6 Hydrochloride is able to act as a modulator of biological activities. It is thought to act by binding to specific receptors in cells, which then triggers a cascade of biochemical reactions that lead to the desired biological effect.
Biochemical And Physiological Effects
(R)-(-)-Bromo Dragonfly-d6 Hydrochloride has been studied for its potential effects on a variety of biochemical and physiological processes. Studies have shown that (R)-(-)-Bromo Dragonfly-d6 Hydrochloride can modulate the activity of enzymes involved in drug metabolism, as well as modulate the activity of cell signaling and gene expression. Additionally, studies have shown that (R)-(-)-Bromo Dragonfly-d6 Hydrochloride can act as an anti-inflammatory agent, and can also act as an antioxidant.
Advantages And Limitations For Lab Experiments
The use of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride in laboratory experiments has several advantages. Firstly, the synthesis process is relatively simple, and can be carried out in a short period of time. Additionally, the process is highly efficient, with high yields of the desired product. However, there are some limitations to using (R)-(-)-Bromo Dragonfly-d6 Hydrochloride in laboratory experiments. For example, the compound is not very stable and is prone to degradation. Additionally, the compound is expensive, and the synthesis process requires the use of expensive reagents.
Future Directions
There are a number of potential future directions for (R)-(-)-Bromo Dragonfly-d6 Hydrochloride research. Firstly, further research could be carried out to investigate the potential therapeutic applications of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride, such as its potential to act as an anti-inflammatory agent or an antioxidant. Additionally, further research could be carried out to investigate the potential of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride to act as a catalyst in chemical reactions. Finally, further research could be carried out to investigate the mechanism of action of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride, and to identify potential new targets for the compound.
properties
CAS RN |
1246816-43-2 |
|---|---|
Product Name |
(R)-(-)-Bromo Dragonfly-d6 Hydrochloride |
Molecular Formula |
C₁₃H₇D₆BrClNO₂ |
Molecular Weight |
336.64 |
synonyms |
(αR)-8-Bromo-α-methylbenzo[1,2-b:4,5-b’]difuran-4-ethanamine-d6 Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



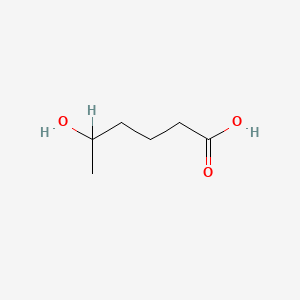

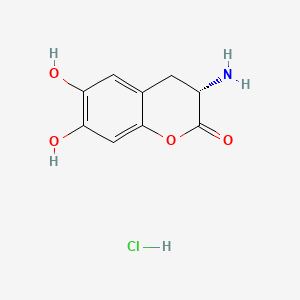
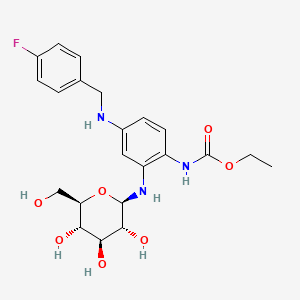
![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)
